molecular formula C19H17FN2O2 B14186152 2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid CAS No. 921211-16-7

2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid

Cat. No.: B14186152
CAS No.: 921211-16-7
M. Wt: 324.3 g/mol
InChI Key: NQICNGYLFPRSPL-UHFFFAOYSA-N
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Description

2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the Fluoro Group: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-Fluoro-4-[(methyl)amino]phenyl}quinoline-6-carboxylic acid
  • 2-{2-Fluoro-4-[(ethyl)amino]phenyl}quinoline-6-carboxylic acid
  • 2-{2-Fluoro-4-[(tert-butyl)amino]phenyl}quinoline-6-carboxylic acid

Uniqueness

2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the propan-2-ylamino group and the fluoro substituent can enhance its stability and interaction with biological targets compared to similar compounds.

Properties

CAS No.

921211-16-7

Molecular Formula

C19H17FN2O2

Molecular Weight

324.3 g/mol

IUPAC Name

2-[2-fluoro-4-(propan-2-ylamino)phenyl]quinoline-6-carboxylic acid

InChI

InChI=1S/C19H17FN2O2/c1-11(2)21-14-5-6-15(16(20)10-14)18-8-3-12-9-13(19(23)24)4-7-17(12)22-18/h3-11,21H,1-2H3,(H,23,24)

InChI Key

NQICNGYLFPRSPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)C(=O)O)F

Origin of Product

United States

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